

Application Notes: Synthesis of LNA®-Containing Antisense Oligonucleotides

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Compound of Interest

Compound Name: *DMTr-LNA-C(Bz)-3-CED-phosphoramidite*

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Introduction

Locked Nucleic Acid (LNA®) containing antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality due to their exceptional binding affinity, specificity, and enhanced biostability. LNA is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation pre-organizes the sugar into a C3'-endo (RNA-like) pucker, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA targets.[1][2][3][4] These properties make LNA ASOs potent inhibitors of gene expression.

The synthesis of LNA-containing oligonucleotides is readily achievable using standard, automated solid-phase phosphoramidite chemistry, similar to that of conventional DNA and RNA synthesis.[2][5][6] However, certain modifications to the standard protocols are necessary to accommodate the unique steric and chemical properties of LNA phosphoramidites, ensuring high coupling efficiency and final product purity.[2][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of LNA-containing antisense oligonucleotides.

Key Advantages of LNA® Technology in Antisense Applications

- **Enhanced Binding Affinity:** The locked ribose conformation of LNA significantly increases the melting temperature (T_m) of the oligonucleotide duplex, with each LNA monomer addition raising the T_m by approximately 2-8 °C.[3][4] This allows for the design of shorter, more potent ASOs.
- **Increased Nuclease Resistance:** The bicyclic structure of LNA confers high resistance to degradation by endonucleases and exonucleases, leading to improved stability in biological fluids.[4][8]
- **Improved Specificity:** The high binding affinity allows for excellent mismatch discrimination, reducing off-target effects.[2][3]
- **In Vivo Efficacy:** The combination of high affinity and biostability makes LNA ASOs highly effective for in vivo applications.[4]

Data Presentation: Synthesis and Purification Parameters

The following table summarizes typical quantitative data associated with the synthesis and purification of LNA-containing antisense oligonucleotides. These values can vary depending on the specific sequence, length, LNA content, and scale of the synthesis.

Parameter	Typical Value	Factors Influencing the Value
Synthesis Scale	40 nmol - 10 μ mol (lab scale); up to multi-kilogram (manufacturing)	Research needs, therapeutic development stage.[7]
Coupling Efficiency (per step)	>99%	Purity of reagents, dryness of acetonitrile, activator type, coupling time.[3][9]
Overall Crude Yield (e.g., 20-mer)	50-75%	Calculated as (Coupling Efficiency)^(# of couplings).[9]
Final Isolated Yield (Post-Purification)	25-60%	Purification method, sequence length, modifications.[10]
Purity (HPLC)	>90-98%	Purification method (RP-HPLC, AEX-HPLC), pooling of fractions.[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of LNA®-Containing Oligonucleotides

This protocol outlines the automated solid-phase synthesis of LNA ASOs using phosphoramidite chemistry on a controlled pore glass (CPG) solid support.

Materials:

- LNA® and DNA phosphoramidites (A, C, G, T)
- Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
- Anhydrous acetonitrile
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

- Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
- Oxidizing solution (Iodine in THF/Pyridine/Water)
- Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

Instrumentation:

- Automated DNA/RNA synthesizer

Procedure:

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.[\[6\]](#)[\[7\]](#)[\[12\]](#)

- De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.
- Coupling: The LNA or DNA phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
 - Note: LNA phosphoramidites are sterically more hindered than DNA phosphoramidites and thus require a longer coupling time (e.g., 180-250 seconds) to achieve high coupling efficiency.[\[2\]](#)
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).[\[3\]](#)
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.[\[13\]](#)
- Cycle Repetition: The cycle of de-blocking, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired full-length oligonucleotide is assembled.

- Final Detritylation (Optional): The 5'-DMT group on the final monomer can be either removed on the synthesizer ("DMT-off") or left on ("DMT-on") to facilitate purification by reverse-phase HPLC.[\[13\]](#)

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all remaining protecting groups.

Materials:

- Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
- Heating block or oven

Procedure:

- Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
- Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
- Incubate the vial at an elevated temperature (e.g., 55-65 °C) for a specified duration (e.g., 5-17 hours, depending on the protecting groups used).[\[14\]](#)[\[15\]](#)
- After cooling, carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
- Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Both Reverse-Phase (RP) and Anion-Exchange (AEX) HPLC are commonly used.

[\[16\]](#)

Instrumentation:

- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18 for RP-HPLC, quaternary ammonium stationary phase for AEX-HPLC)

A. Reverse-Phase HPLC (for DMT-on oligonucleotides):

- Mobile Phase Preparation:
 - Buffer A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water.
 - Buffer B: e.g., 0.1 M TEAA in acetonitrile.
- Sample Preparation: Re-suspend the crude, dried DMT-on oligonucleotide in Buffer A.
- Chromatography:
 - Equilibrate the C18 column with a low percentage of Buffer B.
 - Inject the sample.
 - Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on product will be retained longer than the DMT-off failure sequences.
- Fraction Collection: Collect the peak corresponding to the full-length DMT-on oligonucleotide.
- Post-Purification Work-up:
 - Evaporate the collected fraction to dryness.
 - Remove the DMT group by treatment with an acidic solution (e.g., 80% acetic acid).
 - Desalt the final product using methods like ethanol precipitation or size-exclusion chromatography.

B. Anion-Exchange HPLC:

- Mobile Phase Preparation:

- Buffer A: e.g., 20 mM Sodium phosphate in water/acetonitrile.
- Buffer B: e.g., 20 mM Sodium phosphate with 1 M NaCl in water/acetonitrile.
- Sample Preparation: Re-suspend the crude, deprotected (DMT-off) oligonucleotide in Buffer A.
- Chromatography:
 - Equilibrate the AEX column with Buffer A.
 - Inject the sample.
 - Elute the oligonucleotide using a salt gradient (increasing concentration of Buffer B). Separation is based on the number of negatively charged phosphate groups in the backbone.
- Fraction Collection: Collect the major peak corresponding to the full-length product.
- Desalting: Desalt the collected fraction to remove the high concentration of salt from the elution buffer.

Protocol 4: Quality Control and Characterization

The identity and purity of the final LNA ASO product should be confirmed using the following methods.

A. Purity Analysis by HPLC:

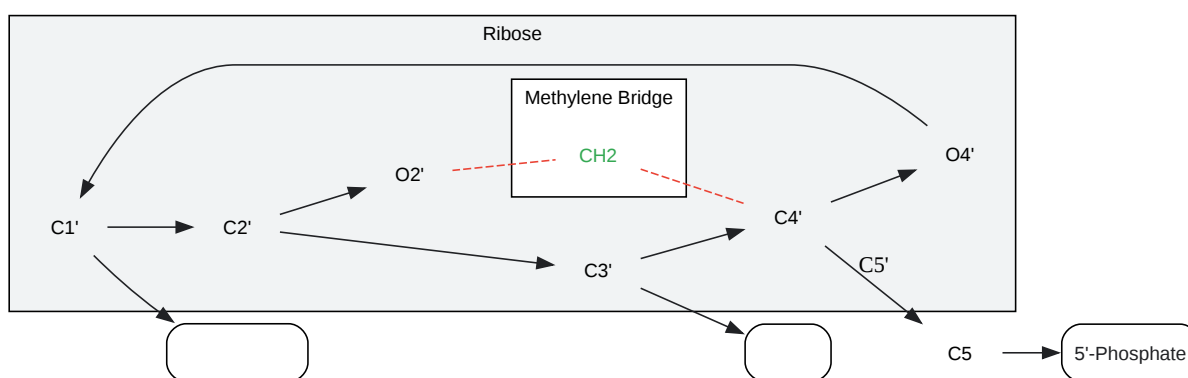
- Analyze a small aliquot of the purified product by either RP-HPLC or AEX-HPLC to confirm its purity.

B. Identity Confirmation by Mass Spectrometry:

- Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Procedure:

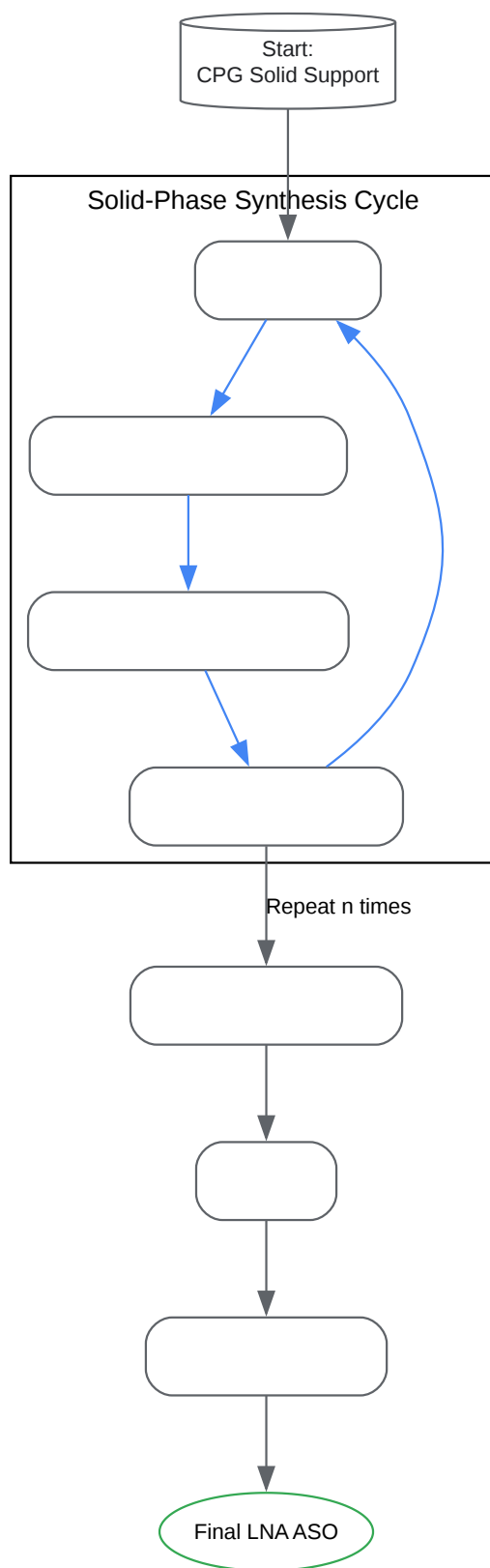
- Prepare the sample according to the instrument's requirements.
- Acquire the mass spectrum.
- Compare the observed molecular weight with the calculated theoretical molecular weight of the desired LNA ASO sequence.[19][20]

Visualizations



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Caption: Structure of an LNA® Monomer.



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Caption: LNA® ASO Synthesis Workflow.

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